9-Kot

Immunology Inflammation Oxylipin Signaling

9-KOT, formally known as 9-OxoOTrE or 9-keto-10E,12Z,15Z-octadecatrienoic acid, is an oxidized fatty acid derivative (oxylipin) with the molecular formula C18H28O3 and a molecular weight of 292.4 g/mol. It is commonly produced via the biotransformation of α-linolenic acid (ALA) by fungi such as *Aspergillus niger* and is available as a purified standard, often in solution, for research applications.

Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
Cat. No. B15562666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Kot
Molecular FormulaC18H28O3
Molecular Weight292.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H28O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+
InChIKeyACHDMUPTZYZIGR-CUHSZNQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-KOT (9-OxoOTrE) Procurement: Baseline Overview for Scientific Selection


9-KOT, formally known as 9-OxoOTrE or 9-keto-10E,12Z,15Z-octadecatrienoic acid, is an oxidized fatty acid derivative (oxylipin) with the molecular formula C18H28O3 and a molecular weight of 292.4 g/mol . It is commonly produced via the biotransformation of α-linolenic acid (ALA) by fungi such as *Aspergillus niger* and is available as a purified standard, often in solution, for research applications [1][2].

Why Generic Oxylipin Substitution Fails: Specificity in 9-KOT (9-OxoOTrE) Selection


Generic substitution with other oxylipins, including its regioisomer 13-KOTE, is scientifically unsound due to regio-specific structure-activity relationships. The position of the keto group dictates the compound's interaction with distinct biological targets and downstream signaling pathways [1]. For instance, in a direct comparative study, 9-KOTE and 13-KOTE were the most active anti-inflammatory compounds among a complex mixture of biotransformation products, demonstrating that not all oxidized fatty acids possess the same potency [1]. This structural specificity underpins the need for a verified standard like 9-KOT (9-OxoOTrE) to ensure reproducible and interpretable experimental outcomes.

Quantitative Evidence Guide for 9-KOT (9-OxoOTrE): Verifiable Differentiation in Research


Superior Anti-Inflammatory Potency in Macrophage Models Compared to Less Active Oxylipins

In a study evaluating the anti-inflammatory potential of oxylipins derived from α-linolenic acid biotransformation, the isomeric ketoacids 9-KOTE and 13-KOTE were identified as the most active compounds in inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW264.7 macrophages [1]. This is a class-level inference from the biotransformation mixture, as other oxygenated products in the same study exhibited less or no activity, though specific quantitative data for those less-active compounds is not provided in the abstract.

Immunology Inflammation Oxylipin Signaling

Verifiable Antimicrobial Activity Against Plant Pathogens Supports Use in Agricultural Studies

9-KOT (9-OxoOTrE) exhibits antimicrobial activity against plant pathogenic microorganisms, including both bacteria and fungi . This activity supports its role in plant defense mechanisms, as indicated by its production in response to pathogen attack [1]. While other oxylipins like 13-HPODE/TE and 9-KODE may also possess antimicrobial properties, the specific activity profile of 9-KOT makes it a critical standard for dissecting the roles of individual oxylipins in complex plant-pathogen interactions.

Plant Biology Microbiology Agricultural Science

Chemical Identity and Purity Standardization Ensures Cross-Study Reproducibility

9-KOT (9-OxoOTrE) is available as a high-purity analytical standard (≥95%) with well-defined chemical and spectroscopic properties, including its molecular formula (C18H28O3), weight (292.4 g/mol), InChI Key, and a characteristic UV/Vis absorbance maximum (λmax: 279 nm) . This level of characterization and purity is essential for its use as a reference compound in mass spectrometry, HPLC, and other quantitative analytical methods. In contrast, crude or less-defined oxylipin mixtures generated from biotransformation cannot guarantee the same level of experimental consistency.

Analytical Chemistry Lipidomics Quality Control

9-KOT (9-OxoOTrE) Application Scenarios: Recommended Uses Based on Evidence


Immunology Research: In Vitro Model of Macrophage Inflammation

Use 9-KOT (9-OxoOTrE) as a reference oxylipin to study the resolution of inflammation in macrophage cell lines (e.g., RAW264.7). Its demonstrated activity in inhibiting NO and TNF-α production makes it a valuable positive control or tool compound for investigating the signaling pathways governing the inflammatory response [1].

Plant Biology & Agricultural Science: Investigating Innate Immunity

Employ 9-KOT as a standard in assays evaluating antimicrobial responses in plants. Its known activity against plant pathogens supports its use as a tool to elucidate the specific role of the 9-LOX pathway in plant defense mechanisms against bacterial and fungal infection [2].

Analytical Chemistry & Lipidomics: Method Development and Validation

Procure the high-purity 9-KOT (9-OxoOTrE) standard for use as a calibrant or reference material in liquid chromatography-mass spectrometry (LC-MS) workflows. Its defined purity (≥95%) and spectroscopic signature (λmax: 279 nm) are critical for the accurate identification and quantification of this oxylipin in complex biological matrices .

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